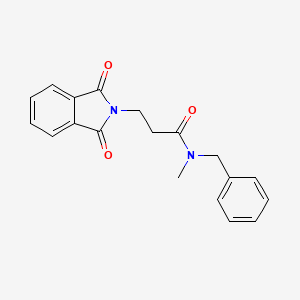

N-benzyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylpropanamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone lysine demethylase 1A (KDM1A/LSD1). KDM1A is a key regulator of gene expression, and its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders. GSK-J4 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives has been developed, involving an aromatic diamine, Meldrum's acid, and an isocyanide in CH2Cl2 at ambient temperature, yielding high results without requiring any catalysts or activation. This approach offers an alternative pathway for creating benzo[b][1,5]diazepine derivatives, which are structurally similar to compounds like triflubazam, clobazam, and 1,5-benzodiazepines, known for their broad spectrum of biological activities (Shaabani et al., 2009).

Novel Monomers for High-Performance Thermosets

Two innovative benzoxazine monomers containing allyl groups were synthesized from phenol and Bisphenol A with allylamine and formaldehyde. These monomers exhibit thermal polymerization characteristics leading to thermosets with outstanding thermomechanical properties, demonstrating higher glass transition temperatures and enhanced thermal stability compared to their non-allyl counterparts (Agag & Takeichi, 2003).

Antimicrobial Activity of Novel Derivatives

Research into 2-methylpropanamide and benzamide derivatives of carboxyterfenadine revealed their synthesis through nucleophilic substitution at the carboxylic acid moiety of tertiary carbon C-19, substituting with a benzene ring. These derivatives, characterized by spectroscopic techniques, demonstrated notable antihistaminic and anticholinergic activities, as assessed using isolated guinea pig ileum tissues, highlighting their potential in therapeutic applications (Arayne et al., 2017).

Fluorescent Chemosensor for Cobalt(II) Ions

A highly selective fluorescent chemosensor was developed for detecting cobalt(II) ions, showcasing significant fluorescence enhancement and visible color change upon treatment with Co2+. This sensor, characterized by its low toxicity and good cell permeability, presents a novel method for the sensitive and selective detection of cobalt(II) ions in biological environments, demonstrating the sensor's practical applicability in live cell imaging (Liu et al., 2019).

Propiedades

IUPAC Name |

N-benzyl-3-(1,3-dioxoisoindol-2-yl)-N-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-20(13-14-7-3-2-4-8-14)17(22)11-12-21-18(23)15-9-5-6-10-16(15)19(21)24/h2-10H,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSYCAIRFAGTRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-methylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methylphenyl)-4-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5570297.png)

![N-[(3-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5570299.png)

![dimethyl 2-[(2-thienylcarbonyl)amino]terephthalate](/img/structure/B5570305.png)

![2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5570307.png)

![4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5570323.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5570331.png)

![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile](/img/structure/B5570349.png)

![N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide](/img/structure/B5570356.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(3-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5570367.png)